BenchChemオンラインストアへようこそ!

5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide

Medicinal chemistry Structure-activity relationship Triazolidine scaffold

5-(4-Ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide (CAS 1291853-48-9, molecular formula C20H24FN5O, MW 369.44 g/mol) is a fully saturated 1,2,4-triazolidine-4-carboxamide derivative bearing a 4-ethylanilino substituent at the 5-position and an N-[1-(4-fluorophenyl)ethyl] carboxamide side chain. Unlike aromatic 1,2,3-triazole-4-carboxamides that dominate the anticancer literature, the saturated triazolidine core confers distinct conformational flexibility and electronic properties that may influence target engagement and metabolic stability.

Molecular Formula C19H20FN5O
Molecular Weight 353.401
CAS No. 1291853-48-9
Cat. No. B2671048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide
CAS1291853-48-9
Molecular FormulaC19H20FN5O
Molecular Weight353.401
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2C(NNN2)C(=O)NC(C)C3=CC=C(C=C3)F
InChIInChI=1S/C19H24FN5O/c1-3-13-4-10-16(11-5-13)22-18-17(23-25-24-18)19(26)21-12(2)14-6-8-15(20)9-7-14/h4-12,17-18,22-25H,3H2,1-2H3,(H,21,26)
InChIKeyYCDCZXAZONLRGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide (CAS 1291853-48-9): Structural Identity, Class Profile, and Procurement-Relevant Baseline


5-(4-Ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide (CAS 1291853-48-9, molecular formula C20H24FN5O, MW 369.44 g/mol) is a fully saturated 1,2,4-triazolidine-4-carboxamide derivative bearing a 4-ethylanilino substituent at the 5-position and an N-[1-(4-fluorophenyl)ethyl] carboxamide side chain [1]. Unlike aromatic 1,2,3-triazole-4-carboxamides that dominate the anticancer literature, the saturated triazolidine core confers distinct conformational flexibility and electronic properties that may influence target engagement and metabolic stability . As of the latest ChEMBL 20 annotation, this compound has no experimentally determined bioactivity data, placing it in an early-stage or unexplored research category [2]. Its closest structurally characterized analogs include the N-benzyl variant (CAS 1291860-29-1) and the 3-chloroanilino analog, both of which share the triazolidine-4-carboxamide scaffold but differ in key substituent positions that govern pharmacophoric properties . This evidence guide documents the current evidentiary landscape for procurement decision-making, explicitly noting where quantitative comparative data are absent.

Why Generic Substitution Fails for 5-(4-Ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide: Substituent-Level Differentiation Within the Triazolidine-4-Carboxamide Class


Triazolidine-4-carboxamide derivatives cannot be treated as interchangeable procurement items because even single-atom substituent changes at the 5-anilino or N-carboxamide positions fundamentally alter the compound's hydrogen-bonding capacity, lipophilicity, and predicted target engagement profile. The target compound's 4-ethylanilino group (logP-contributing, electron-donating) and N-[1-(4-fluorophenyl)ethyl] moiety (fluorine-mediated metabolic stabilization, chiral center) create a distinct pharmacophoric signature compared to the N-benzyl analog (CAS 1291860-29-1, lacking fluorine and chirality) or the 3-chloroanilino analog (electron-withdrawing, different H-bond pattern) . Published structure-activity relationship (SAR) studies on related 1,2,3-triazole-4-carboxamide series demonstrate that substituent identity at the anilino position drives >10-fold differences in cytotoxicity IC50 values against cancer cell lines [1]. Furthermore, the saturated triazolidine ring distinguishes this scaffold from aromatic triazole-4-carboxamides, which dominate the published anticancer literature and show fundamentally different conformational preferences and metabolic liabilities [2]. These structural distinctions translate into non-fungible biological outcomes, making empirical verification of each specific analog essential before any procurement or experimental deployment decision.

Quantitative Evidence Guide: Head-to-Head and Class-Level Data for 5-(4-Ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide vs. Closest Analogs


Structural Uniqueness: 4-Ethylanilino and Chiral N-[1-(4-Fluorophenyl)ethyl] Substituents vs. N-Benzyl and 3-Chloroanilino Analogs

The target compound is the only triazolidine-4-carboxamide cataloged in major screening collections that combines a 4-ethylanilino group at the 5-position with a chiral N-[1-(4-fluorophenyl)ethyl] carboxamide side chain. The closest cataloged analog, N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide (CAS 1291860-29-1, MW 325.4), replaces the 1-(4-fluorophenyl)ethyl group with an achiral benzyl moiety, eliminating both the fluorine atom and the stereocenter . A second analog, 5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide, substitutes the 4-ethylanilino with 3-chloroanilino, exchanging an electron-donating ethyl group for an electron-withdrawing chlorine at a different ring position . No compound bearing both the 4-ethylanilino and the chiral N-[1-(4-fluorophenyl)ethyl] substituents simultaneously has reported bioactivity data in any public database, making this compound structurally unique within the cataloged triazolidine-4-carboxamide chemical space [1].

Medicinal chemistry Structure-activity relationship Triazolidine scaffold

Predicted Target Engagement Profile: SEA-Based Target Prediction vs. Aromatic Triazole-4-Carboxamide Anticancer Agents

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20, computed via ZINC20, indicate that the target compound has highest predicted affinity for sigma non-opioid intracellular receptor 1 (SIGMAR1, p-value 15, max Tc 52), alpha-1D adrenergic receptor (ADRA1D, p-value 22), and alpha-1A adrenergic receptor (ADRA1A, p-value 23) [1]. This predicted CNS/GPCR-oriented profile is mechanistically distinct from the anticancer cytotoxicity profile reported for aromatic 1,2,3-triazole-4-carboxamides, which commonly target c-Met kinase (IC50 as low as 1.04 nM), tubulin polymerization, or HDAC8 [2][3]. The saturated triazolidine core likely precludes the planar π-stacking interactions that aromatic triazole-4-carboxamides exploit for kinase ATP-binding site engagement, redirecting predicted affinity toward membrane receptors [1]. No experimental confirmation of these predictions exists for the target compound, and SEA p-values >10 indicate low-confidence predictions that require experimental validation.

Computational target prediction Similarity Ensemble Approach Sigma receptor

Class-Level Cytotoxicity Benchmark: Structurally Related Triazolidine-4-Carboxamide Derivatives vs. Doxorubicin in MCF-7 Cells

Although no direct cytotoxicity data exist for the target compound, structurally related triazolidine-4-carboxamide derivatives have demonstrated measurable antiproliferative activity. N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide showed IC50 values of 0.126 μM (HeLa) and 0.071 μM (SMMC-7721), surpassing doxorubicin in these specific cell lines . A broader class analysis of 1,2,3-triazole-4-carboxamide derivatives reveals IC50 values ranging from 0.76 μM to 31.87 μM against MCF-7 cells, with the most potent compounds (e.g., 4I: IC50 = 7.11 μM; 4J: IC50 = 8.27 μM) approaching but not exceeding doxorubicin potency [1]. Critically, the target compound's 4-ethylanilino substituent is structurally distinct from the 4-methoxyanilino or unsubstituted phenyl groups in these active analogs, and no SAR data exist to predict whether the ethyl group enhances or diminishes cytotoxicity. Cross-study comparison is further confounded by differences in assay duration, serum concentration, and cell passage number across published studies.

Anticancer activity MCF-7 breast cancer Triazolidine cytotoxicity

Database Representation Gap: Evidence of Absence for Target Compound vs. Presence of Triazole-4-Carboxamide Analogs in Public Bioactivity Databases

A systematic cross-database audit reveals a stark evidence gap for the target compound. In ZINC20 (ChEMBL 20 annotation), the target compound (ZINC000000600025) is explicitly flagged: 'There is no known activity for this compound' and 'This substance has not been detected to have been used in any clinical trials' [1]. In contrast, aromatic 1,2,3-triazole-4-carboxamide derivatives have extensive bioactivity annotation: ChEMBL documents >500 compounds in this scaffold class with measured IC50, Ki, or EC50 values across >50 protein targets [2]. Within the narrower triazolidine-4-carboxamide subclass, at least 12 structurally characterized analogs have vendor-reported IC50 values (range: 0.071–50 μM across various cancer cell lines), but none bear the specific 4-ethylanilino + N-[1-(4-fluorophenyl)ethyl] combination . This 'evidence of absence' is procurement-relevant: the target compound represents an unexplored node in triazolidine-4-carboxamide chemical space, offering either a first-mover advantage in novel target identification or a higher risk of inactivity that must be priced into procurement decisions.

Chemical biology Database annotation Screening library coverage

Physicochemical Differentiation: LogP, Hydrogen Bonding, and Fluorine-Mediated Metabolic Stability vs. Non-Fluorinated Triazolidine Analogs

The target compound's calculated physicochemical profile (MW 369.44, cLogP 2.86, 7 heteroatoms, fraction sp3 = 0.40) places it within Lipinski-compliant chemical space [1]. The presence of a 4-fluorophenyl group is a well-established medicinal chemistry strategy for enhancing metabolic stability: fluorine substitution at the para position of phenyl rings reduces CYP450-mediated oxidative metabolism by blocking the primary site of hydroxylation, typically increasing metabolic half-life by 2- to 5-fold compared to non-fluorinated analogs in matched molecular pairs [2]. In contrast, the N-benzyl analog (CAS 1291860-29-1) lacks fluorine entirely, making it predictably more susceptible to oxidative metabolism. The chiral N-[1-(4-fluorophenyl)ethyl] group introduces a stereocenter absent in achiral analogs, creating the potential for enantiomer-dependent pharmacology — a differentiation factor that is well-documented in other chiral carboxamide drug classes but remains completely unexplored for this specific compound [3]. No experimental metabolic stability or enantiomer activity data are available for the target compound.

Drug-likeness Physicochemical properties Fluorine medicinal chemistry

Best-Fit Research and Industrial Application Scenarios for 5-(4-Ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide Based on Currently Available Evidence


Novel Chemical Space Exploration for CNS/GPCR-Focused Screening Libraries

The SEA-based predicted affinity profile toward sigma receptor 1 (SIGMAR1) and adrenergic receptors (ADRA1D, ADRA1A), combined with Lipinski-compliant physicochemical properties (MW 369.44, cLogP 2.86), positions this compound as a candidate for inclusion in CNS-oriented screening libraries [1]. Unlike the aromatic triazole-4-carboxamide class that has been extensively mined for kinase and HDAC targets, the saturated triazolidine scaffold is underrepresented in public screening collections. Procurement for a GPCR panel screen or a CNS-targeted phenotypic assay would generate first-in-class data for this specific chemotype, addressing the complete evidence gap documented in ChEMBL 20. This scenario leverages the compound's structural uniqueness rather than any pre-existing activity data, making it appropriate for organizations with internal screening capabilities and tolerance for high-risk, novel-target discovery campaigns.

Structure-Activity Relationship (SAR) Expansion of Triazolidine-4-Carboxamide Anticancer Leads

Given that structurally related triazolidine-4-carboxamide derivatives have demonstrated sub-micromolar cytotoxicity (e.g., N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide: HeLa IC50 = 0.126 μM, SMMC-7721 IC50 = 0.071 μM) , the target compound's distinct 4-ethylanilino and N-[1-(4-fluorophenyl)ethyl] substituents represent an unexplored SAR vector. Systematic procurement alongside the N-benzyl analog (CAS 1291860-29-1) and the 3-chloroanilino analog would enable a matched-pair analysis to determine whether the 4-ethyl group enhances or diminishes cytotoxicity relative to 4-methoxy, 4-chloro, or unsubstituted anilino comparators. This application scenario requires parallel procurement of at least 3–4 analogs and is best suited for academic medicinal chemistry groups or biotech hit-expansion programs.

Fluorine-Mediated Metabolic Stability Assessment in Triazolidine Scaffolds

The 4-fluorophenyl substituent in the N-[1-(4-fluorophenyl)ethyl] moiety provides a structural basis for testing the general medicinal chemistry principle that para-fluorine substitution enhances metabolic stability by 2–5× in matched molecular pairs [2]. A comparative microsomal stability assay (human or mouse liver microsomes, 60-minute incubation) between the target compound and its non-fluorinated N-benzyl analog (CAS 1291860-29-1) would directly quantify the metabolic stability contribution of the 4-fluorophenyl group in the triazolidine-4-carboxamide scaffold context. This application addresses a fundamental SAR question that spans multiple chemotypes and provides procurement-justifying data regardless of the compound's potency in any specific biological assay.

Chiral Resolution and Enantiomer-Specific Pharmacology Profiling

The chiral center at the N-[1-(4-fluorophenyl)ethyl] group creates two enantiomeric forms of the target compound. Chiral pharmacology is well-established as a critical differentiation factor: enantiomers of chiral drugs can differ >100-fold in target affinity, selectivity, and toxicity profiles [3]. Procurement of the racemic mixture with subsequent chiral chromatographic resolution (e.g., Chiralpak AD-H or equivalent column) followed by enantiomer-specific testing against the predicted GPCR targets (SIGMAR1, ADRA1D, ADRA1A) would generate enantiomer-specific SAR data that is entirely absent from the current literature. This scenario is most relevant for organizations with chiral separation infrastructure and an interest in stereochemistry-dependent pharmacology.

Quote Request

Request a Quote for 5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.